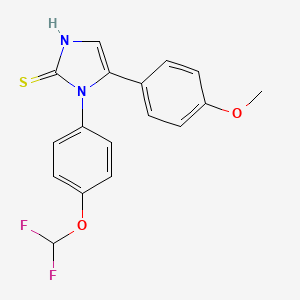
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, also known as DMIT, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is not fully understood. However, it is believed that the compound interacts with specific targets in the body, such as enzymes or receptors, to exert its biological effects. For example, 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been found to affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its relatively simple synthesis method, which allows for large-scale production. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to be stable under various conditions, making it suitable for use in different experimental settings. However, one of the limitations of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. One area of interest is the development of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer effects of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and to identify its specific targets in the body.
Synthesemethoden
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves the reaction between 4-(difluoromethoxy)benzaldehyde and 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with carbon disulfide and an alkali to yield the final compound. The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been extensively studied for its potential pharmacological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been investigated for its ability to modulate the immune system and to protect against oxidative stress.
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-22-13-6-2-11(3-7-13)15-10-20-17(24)21(15)12-4-8-14(9-5-12)23-16(18)19/h2-10,16H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYISDNEIPKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

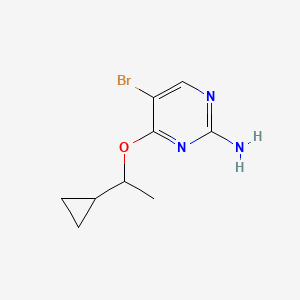
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)
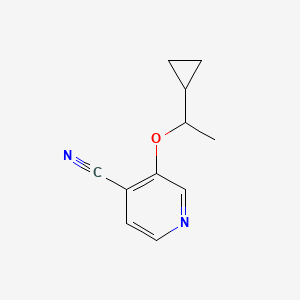
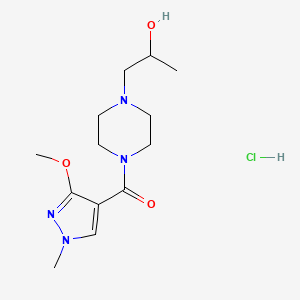
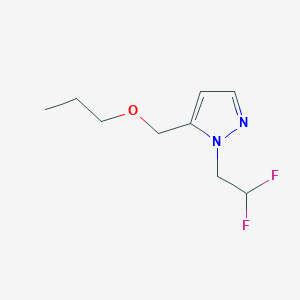
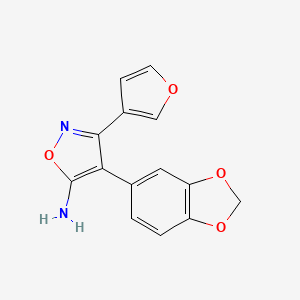
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)
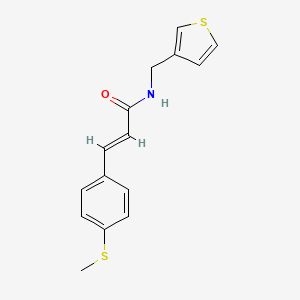
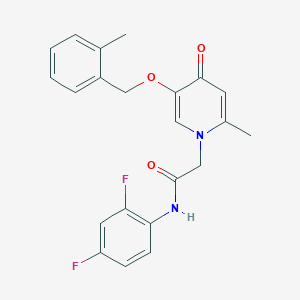
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)